![molecular formula C27H23F6N9O B15136822 2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TNG348 is an oral, allosteric, and potent inhibitor of ubiquitin-specific protease 1 (USP1). This compound has shown significant preclinical efficacy, particularly in combination with poly (ADP-ribose) polymerase inhibitors (PARPi), in targeting DNA repair pathways in cancer cells. TNG348 is designed to selectively kill BRCA1/2-mutant cancer cells and other homologous recombination deficient (HRD) tumor models .
Métodos De Preparación
The specific synthetic routes and reaction conditions for TNG348 are not publicly disclosed in detail. it is known that TNG348 is synthesized as an oral, allosteric inhibitor, indicating that its production involves complex organic synthesis techniques to achieve the desired molecular structure and activity .
Análisis De Reacciones Químicas
TNG348 primarily functions as an inhibitor of USP1, a deubiquitinating enzyme. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its mechanism of action. Instead, it interacts with USP1 to inhibit its activity, thereby affecting the DNA repair pathways in cancer cells. The major product of this interaction is the inhibition of DNA repair, leading to cell death in HRD tumor models .
Aplicaciones Científicas De Investigación
TNG348 has several significant scientific research applications:
Cancer Research: TNG348 is primarily used in cancer research, particularly in studying BRCA1/2-mutant and HRD tumors. .
DNA Repair Studies: TNG348 is used to study the mechanisms of DNA repair and the role of USP1 in this process. .
Drug Resistance Research: TNG348 is also used to investigate mechanisms of drug resistance, particularly in tumors that have developed resistance to PARPi. .
Mecanismo De Acción
TNG348 exerts its effects by inhibiting USP1, a deubiquitinating enzyme involved in DNA repair. USP1 plays a critical role in the translesion synthesis DNA damage tolerance pathway. By inhibiting USP1, TNG348 disrupts this pathway, leading to the accumulation of DNA damage and ultimately cell death in HRD tumor models. This mechanism is distinct from that of PARPi, which target the base excision repair pathway .
Comparación Con Compuestos Similares
TNG348 is unique in its selective inhibition of USP1 and its strong preclinical combination activity with PARPi. Similar compounds include other USP1 inhibitors and PARPi, such as olaparib and rucaparib. TNG348’s distinct mechanism of action and its ability to restore sensitivity to PARPi in resistant tumors highlight its uniqueness and potential therapeutic benefits .
Propiedades
Fórmula molecular |
C27H23F6N9O |
|---|---|
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine |
InChI |
InChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3 |
Clave InChI |
NKGSHRLGUQURMS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


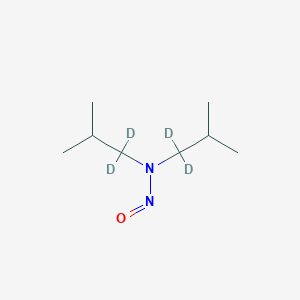
![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
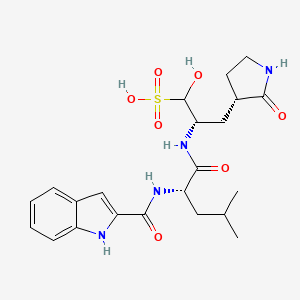
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
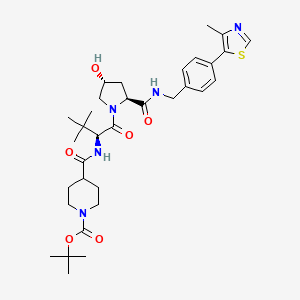
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
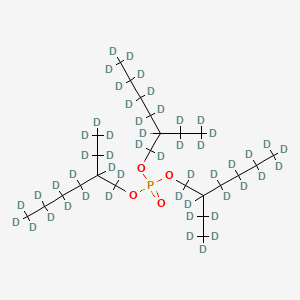

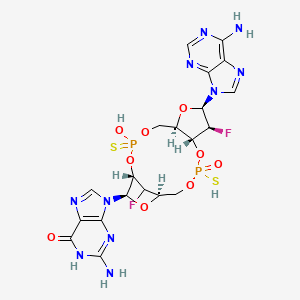
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
